![molecular formula C7H4FNOS B1527009 7-Fluorobenzo[d]thiazol-2(3H)-one CAS No. 1188047-21-3](/img/structure/B1527009.png)
7-Fluorobenzo[d]thiazol-2(3H)-one
Overview
Description
Synthesis Analysis
The synthesis of 7-Fluorobenzo[d]thiazol-2(3H)-one derivatives has been reported in the literature . In one method, a solution of benzo[d]thiazol-2-ol, anhydrous K2CO3, and DMF was stirred in a round-bottomed flask for 1 hour at 60°C. Then, an alkyl bromide or substituted brominated benzyl compound was added slowly to the reaction solution. The reaction solution was refluxed for 5 hours .Molecular Structure Analysis
The molecular formula of this compound is C7H4FNOS . The average mass is 169.176 Da and the monoisotopic mass is 168.999756 Da .Scientific Research Applications
7-Fluorobenzo[d]thiazol-2(3H)-one has a wide range of scientific research applications. It has been used in the synthesis of a variety of compounds, including pharmaceuticals, dyes, and other organic compounds. In addition, this compound has been studied for its potential to inhibit the growth of certain types of cancer cells. It has also been studied for its potential to act as an antimicrobial, antiviral, and anti-inflammatory agent. Finally, this compound has been studied for its potential to act as a neurotransmitter modulator, and to affect the activity of various enzymes.
Mechanism of Action
Target of Action
The primary targets of 7-Fluorobenzo[d]thiazol-2(3H)-one are the quorum sensing pathways in bacteria . Quorum sensing is a well-known term for describing bacterial cell–cell communication. Bacteria use quorum sensing pathways to respond to external factors such as nutrient availability, defense mechanisms, and coordinate host toxic behaviors such as biofilm formation, virulence production, and other pathogenesis .
Mode of Action
This compound interacts with its targets by inhibiting the quorum sensing pathways . This inhibition disrupts bacterial cell–cell communication, thereby affecting their ability to respond to external factors and coordinate host toxic behaviors .
Biochemical Pathways
The affected pathways are those involved in quorum sensing . By inhibiting these pathways, this compound can prevent the formation of biofilm, reduce the production of toxins, and discourage bacteria from developing future resistance .
Pharmacokinetics
The physicochemical parameters, pharmacokinetic properties, toxicity, and drug similarity of related compounds have been predicted using swiss adme and admetsar web servers .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of bacterial growth and the disruption of biofilm formation . In the LasB system, this compound showed promising quorum-sensing inhibitor activities .
Advantages and Limitations for Lab Experiments
7-Fluorobenzo[d]thiazol-2(3H)-one has a number of advantages for use in laboratory experiments. It is a relatively inexpensive compound, and it can be synthesized using a variety of methods. It also has a wide range of biological activities, including antimicrobial, antiviral, and anti-inflammatory properties. In addition, this compound has been found to have an inhibitory effect on the growth of certain types of cancer cells. However, there are some limitations to using this compound in laboratory experiments. It is a relatively unstable compound, and it can be difficult to store and handle. In addition, this compound can be toxic in large doses, and it can be difficult to accurately measure its concentration in a laboratory setting.
Future Directions
7-Fluorobenzo[d]thiazol-2(3H)-one has a wide range of potential applications in the fields of chemistry, biology, and medicine. There are a number of potential future directions for this compound research. These include further study of its potential to act as an antimicrobial, antiviral, and anti-inflammatory agent. In addition, further research could be done to explore its potential to inhibit the growth of certain types of cancer cells. Finally, further study could be done to explore its potential to act as a neurotransmitter modulator, and to affect the activity of various enzymes.
properties
IUPAC Name |
7-fluoro-3H-1,3-benzothiazol-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4FNOS/c8-4-2-1-3-5-6(4)11-7(10)9-5/h1-3H,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWXFHXZRMDTSHE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)F)SC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4FNOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1188047-21-3 | |
Record name | 7-fluoro-2,3-dihydro-1,3-benzothiazol-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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